molecular formula C21H17N3O3 B239785 N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide

Numéro de catalogue B239785
Poids moléculaire: 359.4 g/mol
Clé InChI: VFJZCIGXDKECHM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide, also known as PBTZ169, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis. This compound is a member of the benzoxazole family of compounds, which have been shown to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In

Mécanisme D'action

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide has been shown to inhibit the activity of the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the disruption of the cell wall, ultimately leading to the death of the bacteria. This compound has also been shown to inhibit the activity of another enzyme, QcrB, which is involved in the electron transport chain in the bacteria. This inhibition leads to the disruption of energy production in the bacteria, further contributing to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a minimal toxicity profile in vitro, indicating that it may be a safe candidate for further study. In animal studies, this compound has been shown to have good pharmacokinetic properties and to be effective in reducing bacterial load in the lungs of infected animals. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in reducing the damage caused by the immune response to the infection.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide is its unique mechanism of action, which targets multiple pathways in the bacteria. This makes it a promising candidate for the treatment of drug-resistant tuberculosis. However, one limitation of this compound is that it has only been tested in vitro and in animal studies, and further studies are needed to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the study of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide. One direction is to further optimize the synthesis method to yield higher purity and higher yields of the compound. Another direction is to conduct further studies to determine the safety and efficacy of this compound in humans. Additionally, studies could be conducted to determine the potential of this compound as a therapeutic agent for other bacterial infections. Finally, further studies could be conducted to explore the potential of this compound in combination with other drugs for the treatment of tuberculosis.

Méthodes De Synthèse

The synthesis of N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide involves the reaction of 2-aminopyridine with 2-hydroxybenzaldehyde in the presence of acetic anhydride to form an intermediate Schiff base. This intermediate is then reacted with p-tolyl chloroacetate to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound, making it a suitable candidate for further study.

Applications De Recherche Scientifique

N-(2-Pyridin-3-yl-benzooxazol-5-yl)-2-p-tolyloxy-acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs but can also affect other parts of the body. The current treatment for tuberculosis involves a combination of drugs, which can lead to drug resistance and other side effects. This compound has been shown to have a unique mechanism of action that targets multiple pathways in the bacteria, making it a promising candidate for the treatment of drug-resistant tuberculosis.

Propriétés

Formule moléculaire

C21H17N3O3

Poids moléculaire

359.4 g/mol

Nom IUPAC

2-(4-methylphenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H17N3O3/c1-14-4-7-17(8-5-14)26-13-20(25)23-16-6-9-19-18(11-16)24-21(27-19)15-3-2-10-22-12-15/h2-12H,13H2,1H3,(H,23,25)

Clé InChI

VFJZCIGXDKECHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

SMILES canonique

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.